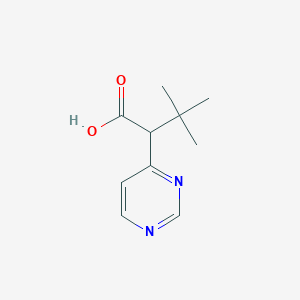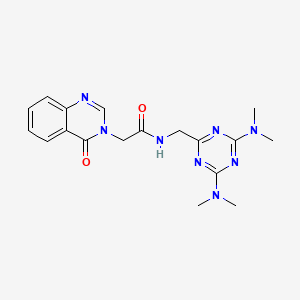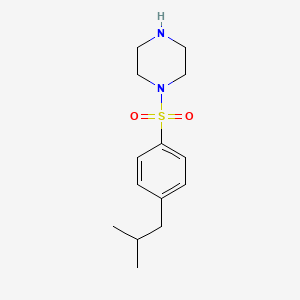
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid, also known as DM-PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PBA is a pyrimidine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid and its derivatives have been extensively studied for their synthesis and potential biological applications. Research has shown that pyrimidine-linked pyrazole heterocyclics, synthesized using microwave irradiative cyclocondensation, exhibit significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Moreover, some pyrimidinyl hydrazones and triazolo[4,3-a]pyrimidine derivatives synthesized from related compounds have been evaluated for their DNA photocleavage activity, showing potential as therapeutic agents (Sharma et al., 2015).
Catalytic and Chemical Synthesis
The compound also finds application in catalytic and chemical synthesis processes. For instance, a PANI-Fe3O4@ZnO nanocomposite, which utilized a related compound, was reported as an efficient catalyst for synthesizing chromeno-pyrido[d]pyrimidine derivatives, following green chemistry principles (Chaghari-Farahani et al., 2020).
Antioxidant and Anticancer Properties
Several studies have investigated the antioxidant and anticancer properties of pyrimidine derivatives. For example, bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized and found to exhibit promising antioxidant activities, influenced by the alkyl fragment attached to the pyrimidine moiety (Rani et al., 2012). Additionally, chromene derivatives containing pyrimidine structures showed potential as leads for new anticancer drugs, as indicated by molecular modeling studies (Santana et al., 2020).
Supramolecular Structures and Molecular Recognition
The compound is also relevant in the study of supramolecular structures and molecular recognition processes. Research has demonstrated that various pyrimidine derivatives can form complex structures, which are crucial for understanding nucleic acid structures and functions (Cheng et al., 2011).
Photophysical Properties and Sensing Applications
Pyrimidine-phthalimide derivatives, designed based on donor–π–acceptor principles, showed significant solid-state fluorescence emission and potential as colorimetric pH sensors (Yan et al., 2017).
Propiedades
IUPAC Name |
3,3-dimethyl-2-pyrimidin-4-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8(9(13)14)7-4-5-11-6-12-7/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYHBKAEKSESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-pyrimidin-4-ylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)
![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)
![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)


![7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B2475828.png)